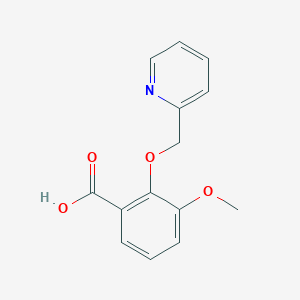

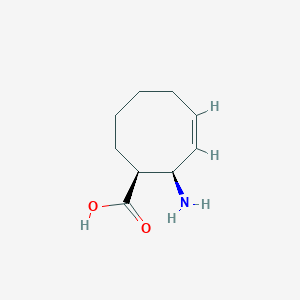

![molecular formula C14H13NO3S B2810103 {4-[(4-Methylphenyl)sulfanyl]-3-nitrophenyl}methanol CAS No. 218288-31-4](/img/structure/B2810103.png)

{4-[(4-Methylphenyl)sulfanyl]-3-nitrophenyl}methanol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

{4-[(4-Methylphenyl)sulfanyl]-3-nitrophenyl}methanol is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. This compound is also known as 4-(4-Methylphenylthio)-3-nitrobenzyl alcohol or MNTMA. The aim of

Applications De Recherche Scientifique

Photocatalytic Reduction in Chemical Reactions

The compound exhibits potential in photocatalytic reactions. A study by Guerrero-Araque et al. (2017) investigated the effect of sacrificial agents like methanol on photocatalytic reduction. They found that methanol acts as a hole scavenger, enhancing the reduction process in certain photocatalytic reactions, particularly from 4-nitrophenol to 4-aminophenol (Guerrero-Araque et al., 2017).

Chemical Synthesis and Reactivity

In chemical synthesis, this compound shows diverse reactivity. Novi et al. (1976) explored its behavior towards sodium arenethiolates in methanol, leading to the production of different chemical compounds, indicating its versatile reactivity in synthesis processes (Novi et al., 1976).

Role in Solvolysis and Bond Scission Processes

Buncel et al. (1975) studied the role of this compound in the methanolysis of methyl p-nitrophenyl sulphate, identifying its involvement in bond scission processes crucial in various chemical reactions (Buncel et al., 1975).

Investigation of Solvatochromism

Nandi et al. (2012) synthesized derivatives of this compound and studied their solvatochromic behavior. Their research provided insights into how these compounds interact with different solvents, which is crucial for applications in dye and sensor technologies (Nandi et al., 2012).

Applications in Organic Synthesis

The compound's derivatives have been used in various organic syntheses. Kimbaris and Varvounis (2000) explored its use in the synthesis of the Pyrrolo[1,2-b]cinnolin-10-one ring system, highlighting its utility in the creation of complex organic structures (Kimbaris & Varvounis, 2000).

Hammett's Acidity Function in Solution Chemistry

Ligny et al. (2010) investigated the applicability of Hammett's acidity function in solutions involving this compound. This research is significant for understanding the acidity and basicity in different solvent systems (Ligny et al., 2010).

Propriétés

IUPAC Name |

[4-(4-methylphenyl)sulfanyl-3-nitrophenyl]methanol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO3S/c1-10-2-5-12(6-3-10)19-14-7-4-11(9-16)8-13(14)15(17)18/h2-8,16H,9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDPSYBQFUCZGSY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)SC2=C(C=C(C=C2)CO)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

{4-[(4-Methylphenyl)sulfanyl]-3-nitrophenyl}methanol | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

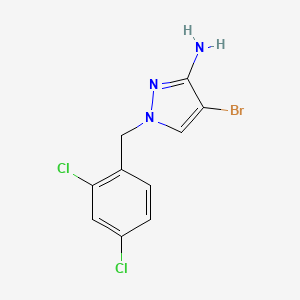

![N-(cyanomethyl)-N-cyclopropyl-3-{[(propan-2-yl)carbamoyl]amino}benzamide](/img/structure/B2810021.png)

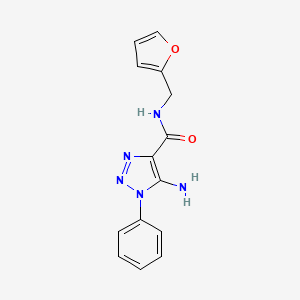

![2-[5-(4-methoxyphenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl-N-(4-sulfamoylphenyl)acetamide](/img/structure/B2810028.png)

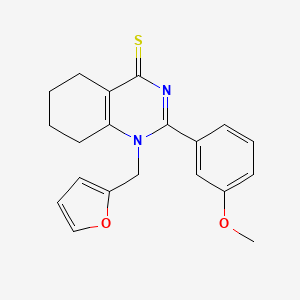

![N-benzyl-6-(4-fluorophenyl)-N-methylimidazo[2,1-b]thiazole-3-carboxamide](/img/structure/B2810039.png)

![4-(chloromethyl)-5-[(2-chlorophenyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazole](/img/structure/B2810040.png)